(1-cyclobutyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDZNFLGKXDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-cyclobutyl-1H-pyrazol-4-amine Intermediate
A key intermediate in the synthesis is 1-cyclobutyl-1H-pyrazol-4-amine, which can be prepared by nucleophilic substitution or amination of 1H-pyrazol-4-amine derivatives with cyclobutyl reagents.
- For example, the reaction of 1-cyclobutyl-1H-pyrazol-4-amine with acid chlorides or carboxylic acids under coupling conditions (e.g., HATU and DIEA in dichloromethane) has been reported to yield amide derivatives, indicating the availability of the cyclobutyl-substituted pyrazole amine for further transformations.
Reduction of Methyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol
A closely related preparation method for pyrazol-4-yl methanol derivatives involves the reduction of methyl 1H-pyrazole-4-carboxylate using lithium aluminium hydride (LiAlH4):
- Reaction Conditions: Methyl 1H-pyrazole-4-carboxylate is dissolved in tetrahydrofuran (THF) and cooled to 0°C. LiAlH4 is added portionwise, and the mixture is stirred at room temperature for 4 hours.
- Workup: The reaction is quenched by Fieser workup (careful hydrolysis), followed by filtration and concentration under reduced pressure.
- Yield: This method affords (1H-pyrazol-4-yl)methanol in approximately 75.78% yield as a white solid.
This reduction strategy can be adapted for the cyclobutyl-substituted analogs by starting from the corresponding methyl ester of 1-cyclobutyl-1H-pyrazole-4-carboxylate.
Microwave-Assisted Coupling and Functionalization
Microwave irradiation has been employed to enhance the efficiency of coupling reactions involving 1-cyclobutyl-1H-pyrazol-4-amine:
- For example, 2-bromothiazole-4-carboxylic acid reacts with 1-cyclobutyl-1H-pyrazol-4-amine in the presence of HATU and DIEA in dichloromethane under room temperature for 2 hours, yielding amide products after aqueous workup.
- Such methods can be extended to prepare precursors for further reduction to the methanol derivative.
Summary Table of Key Preparation Steps and Conditions
Analytical and Research Findings
- The reduction of methyl 1H-pyrazole-4-carboxylate with LiAlH4 is well-documented to proceed cleanly, yielding the corresponding pyrazol-4-ylmethanol with high purity and good yield, confirmed by LC-MS (ES+ 99.0) and NMR characterization.
- Microwave-assisted coupling reactions enhance reaction rates and yields in the preparation of cyclobutyl-substituted pyrazole amines, facilitating subsequent functionalization steps.
- Palladium-catalyzed cross-coupling methods provide versatile routes to introduce various substituents on the pyrazole core, potentially allowing the synthesis of cyclobutyl-substituted pyrazolyl methanol analogs after further transformations.
Chemical Reactions Analysis
Types of Reactions
(1-cyclobutyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(1-cyclobutyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₂N₂O (calculated based on IUPAC nomenclature).
- Purity : Available in high-purity forms (≥95%) and customizable grades (e.g., 99.999%) for research and industrial use .
- Storage : Typically stored at room temperature, though derivatives like Fulimetibant require low-temperature storage (-20°C to -80°C) for stability .
The compound is cataloged by American Elements, which highlights its role in life sciences but notes that safety data (e.g., SDS) must be requested directly .
Comparison with Similar Pyrazole Methanol Derivatives
Pyrazole methanol derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of “(1-cyclobutyl-1H-pyrazol-4-yl)methanol” with structurally analogous compounds:
Structural and Physicochemical Comparison
Key Differences and Implications
Aromatic Substituents: Derivatives with phenyl or pyridinyl groups (e.g., [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol) exhibit increased lipophilicity, influencing solubility and metabolic stability .
Physicochemical Properties: The liquid state of [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol may facilitate solution-phase reactions, whereas powdered forms (e.g., (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol) are preferable for solid-state synthesis .
Research Findings
- Drug Development : The cyclobutyl derivative’s role in Fulimetibant underscores its utility in creating high-molecular-weight therapeutics (MW: 487.45) with complex architectures .
- Synthetic Flexibility: Pyrazole methanols with methyl or phenyl groups are more commonly used in small-molecule synthesis due to their commercial availability and lower steric hindrance .
Biological Activity
(1-cyclobutyl-1H-pyrazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been reported to inhibit lactate dehydrogenase (LDH) in cancer cell lines, thereby reducing cellular lactate output and inhibiting cell growth .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Activity : The compound has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole derivatives could achieve up to 85% inhibition of TNF-α at specific concentrations .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other pyrazole derivatives. Below is a comparison table illustrating its distinct features alongside similar compounds:
| Compound Name | Structure Positioning | Notable Activity |
|---|---|---|
| This compound | Methanol at 4-position | Antimicrobial, anti-inflammatory |
| (1-cyclobutyl-1H-pyrazol-3-yl)methanol | Methanol at 3-position | Used as a probe for enzyme interactions |
| (1-cyclopropyl-1H-pyrazol-3-yl)methanol | Cyclopropyl instead of cyclobutyl | Similar antimicrobial properties |
The distinct positioning of the cyclobutyl group and the methanol moiety in this compound may confer unique chemical reactivity and biological interactions compared to its analogs.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics .
Study 2: Anti-inflammatory Response
In another investigation, the anti-inflammatory potential of this compound was assessed using an in vitro model. Results demonstrated that it significantly reduced the production of inflammatory mediators in macrophage cultures, suggesting its potential for therapeutic applications in inflammatory diseases.
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of (1-cyclobutyl-1H-pyrazol-4-yl)methanol?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, cyclobutyl-substituted pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with cyclobutyl hydrazines or via Mannich reactions (e.g., introducing the cyclobutyl group through nucleophilic substitution). A key intermediate, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, is reduced using NaBH₄ or LiAlH₄ to yield the methanol derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-reduction or ring-opening .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclobutyl group stability during substitution reactions.
- Catalysis: Pd/C or Raney Ni improves reduction efficiency of the aldehyde intermediate.
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during cyclocondensation.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) isolates the product with >95% purity. Contradictions in yield reports often arise from incomplete intermediate characterization; validate each step via LC-MS or ¹H NMR .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., cyclobutyl proton splitting at δ 2.5–3.5 ppm; pyrazole C-4 methanol signal at δ 4.2–4.5 ppm).
- IR Spectroscopy: O-H stretch (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography: Resolve steric effects of the cyclobutyl group. For example, SHELX-refined structures reveal bond angles and torsional strain in the cyclobutane ring .
Advanced: How can Density Functional Theory (DFT) studies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict electronic and geometric properties:
- Tautomerism Analysis: Compare energy minima of pyrazole N-H vs. O-H tautomers.
- H-Bonding Networks: Simulate intermolecular interactions in crystal packing.
- Reactivity Predictions: Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites for functionalization. Validate computational models against experimental XRD data to address contradictions in bond-length discrepancies (>0.02 Å) .
Advanced: How should researchers address contradictions in biological activity data for this compound analogs?
Methodological Answer:
Discrepancies often stem from assay variability or impurities. Mitigation strategies:
- Purity Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm >98% purity.
- Dose-Response Curves: Repeat bioassays (e.g., antimicrobial IC₅₀) with standardized protocols.
- Metabolite Screening: LC-MS/MS identifies degradation products that may interfere with activity. Cross-reference structural analogs (e.g., 5-methyl-1-phenyl-pyrazole derivatives) to isolate structure-activity relationships .
Basic: What are the key challenges in crystallizing this compound for structural studies?
Methodological Answer:
The cyclobutyl group induces torsional strain, complicating crystal lattice formation. Solutions:
- Solvent Screening: Use slow evaporation in EtOH/water (7:3) to promote ordered packing.
- Cryocooling: Prevents thermal motion artifacts during XRD data collection.
- Twinned Data Correction: SHELXL’s TWIN/BASF commands refine twinned crystals, common due to cyclobutane symmetry .
Advanced: How can regioselective functionalization of this compound be achieved?
Methodological Answer:
Leverage steric and electronic effects:
- C-5 Position: Electrophilic substitution (e.g., nitration) favors the C-5 position due to cyclobutyl group steric hindrance at C-3.
- Methanol Group: Protect the -CH₂OH moiety with TBDMSCl before functionalizing the pyrazole ring. Deprotect with TBAF post-reaction.
- Cross-Coupling: Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) at C-4 require careful protection of the methanol group to prevent oxidation .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
